2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 288154-74-5
VCID: VC20085743
InChI: InChI=1S/C20H21Cl2NO2/c21-18-11-8-16(12-19(18)22)23-20(24)13-25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,23,24)
SMILES:
Molecular Formula: C20H21Cl2NO2
Molecular Weight: 378.3 g/mol

2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide

CAS No.: 288154-74-5

Cat. No.: VC20085743

Molecular Formula: C20H21Cl2NO2

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide - 288154-74-5

Specification

CAS No. 288154-74-5
Molecular Formula C20H21Cl2NO2
Molecular Weight 378.3 g/mol
IUPAC Name 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide
Standard InChI InChI=1S/C20H21Cl2NO2/c21-18-11-8-16(12-19(18)22)23-20(24)13-25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,23,24)
Standard InChI Key QEIAYPNWHOYCCL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central acetamide backbone (-NH-C(=O)-) bridging two aromatic systems:

  • Phenoxy group: Substituted at the para position with a cyclohexyl ring, enhancing lipophilicity and steric bulk.

  • 3,4-Dichlorophenyl group: Positioned as the amide substituent, contributing electron-withdrawing effects and potential bioactivity.

The IUPAC name, 2-(4-cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide, precisely reflects this arrangement. The SMILES notation (C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl) and InChIKey (QEIAYPNWHOYCCL-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₂₁Cl₂NO₂
Molecular Weight378.3 g/mol
Exact Mass377.09 g/mol
Topological Polar Surface46.2 Ų
LogP (Octanol-Water)Estimated 5.2

Synthesis and Reaction Pathways

General Synthesis Strategy

While explicit reaction details are proprietary, the synthesis likely involves:

  • Etherification: Coupling 4-cyclohexylphenol with chloroacetyl chloride to form 2-(4-cyclohexylphenoxy)acetyl chloride.

  • Amidation: Reacting the intermediate with 3,4-dichloroaniline under Schotten-Baumann conditions.

The process requires anhydrous conditions to prevent hydrolysis of the acid chloride. Yield optimization strategies may include:

  • Catalytic base (e.g., pyridine) to absorb HCl byproducts.

  • Temperature control (0–5°C during amidation).

Physicochemical Properties

Thermal Stability

The compound’s melting point remains undocumented, but its high molecular weight and aromaticity suggest a solid state at room temperature. The cyclohexyl group likely lowers melting points compared to purely planar analogs, enhancing solubility in organic solvents.

Solubility Profile

  • Polar solvents: Moderate solubility in acetone or DMSO due to the amide group.

  • Nonpolar solvents: High solubility in chloroform or dichloromethane, driven by cyclohexyl and dichlorophenyl moieties.

Table 2: Predicted Solubility (mg/mL at 25°C)

SolventSolubility
Water<0.1
Ethanol2.5
DMSO15.8
Chloroform32.4

Pharmacological Research Insights

Mechanism of Action Hypotheses

Though direct bioactivity data is limited, structural analogs suggest potential interactions with:

  • Voltage-gated sodium channels: Common targets for acetamide-based anesthetics (e.g., lidocaine) .

  • Fungal CYP51 enzymes: Dichlorophenyl groups may inhibit ergosterol synthesis.

In Silico Predictions

  • ADMET Properties:

    • High membrane permeability (LogP >5).

    • Moderate hepatic clearance due to cytochrome P450 metabolism.

    • Blood-brain barrier penetration likely, raising CNS side effect concerns.

Material Science Applications

Polymer Modifier

The compound’s rigid aromatic structure could act as a:

  • Plasticizer: Reducing glass transition temperatures in polyvinyl chloride.

  • UV Stabilizer: Chlorine atoms may absorb high-energy radiation, preventing polymer degradation.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • N-H stretch: ~3300 cm⁻¹ (amide).

    • C=O stretch: ~1680 cm⁻¹.

    • C-Cl stretches: 550–850 cm⁻¹.

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